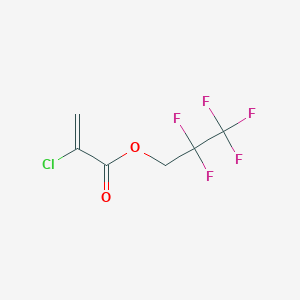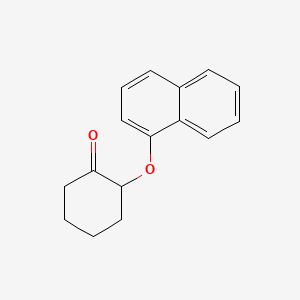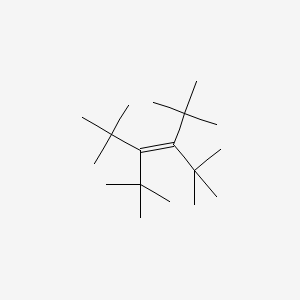
Tetra-tert-butylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its structure can be visualized as an ethylene molecule (H2C=CH2) where all four hydrogen atoms are replaced by tert-butyl groups (−C(−CH3)3) . Despite numerous attempts, this compound has not yet been synthesized . It is of significant interest in chemical research due to its highly strained double bond, which is protected by steric hindrance .
Métodos De Preparación
Efforts to synthesize tetra-tert-butylethylene have been ongoing for decades, but none have been successful . Theoretical studies suggest that the molecule should be stable with a strain energy of about 93 kcal/mol . Some synthetic pathways have approached the molecule closely but failed during the final steps . For instance, attempts to reduce tetraaldehyde derivatives or to perform β-elimination reactions have been unsuccessful due to the high strain of the intermediate compounds . New methodologies, such as the synthesis of perfluoro derivatives or reactions involving radical cations or anions, are being explored .
Análisis De Reacciones Químicas
Given that tetra-tert-butylethylene has not been synthesized, its chemical reactions remain theoretical. it is expected to undergo typical alkene reactions such as:
Oxidation: Likely to form epoxides or diols under appropriate conditions.
Reduction: Could potentially yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Comparación Con Compuestos Similares
Tetra-tert-butylethylene can be compared to other highly substituted alkenes, such as tetra-tert-butylmethane (C17H36) . Both compounds are characterized by significant steric hindrance and theoretical stability . this compound is unique due to its unsaturated double bond, which introduces additional strain and reactivity considerations . Other similar compounds include tri-tert-butylethylethylene and various tetraaldehyde derivatives .
Propiedades
Número CAS |
75245-23-7 |
|---|---|
Fórmula molecular |
C18H36 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
3,4-ditert-butyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C18H36/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h1-12H3 |
Clave InChI |
WXTSAYDLWHISDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


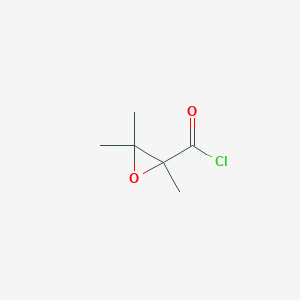
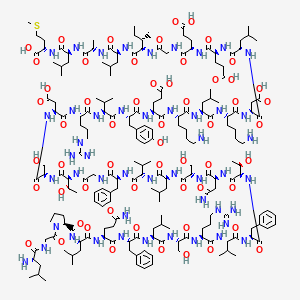
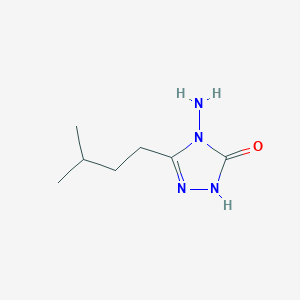

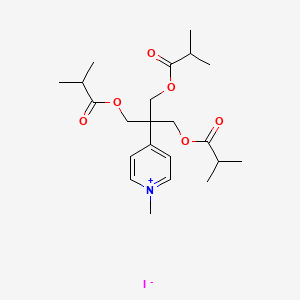
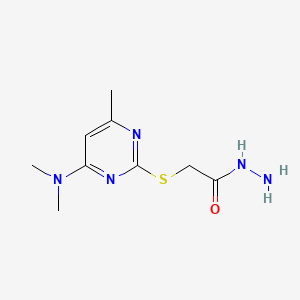

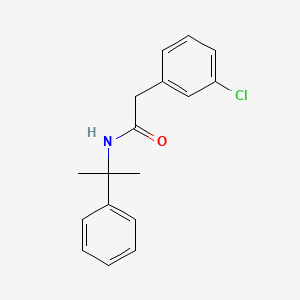
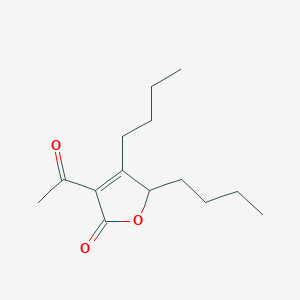
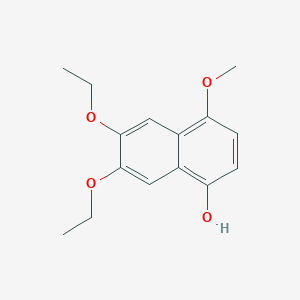
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
